7-(3-Fluoro-4-methylphenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
Description
These compounds are characterized by a fused bicyclic system with substitutions at positions 2, 5, 6, and 7, which significantly influence their biological and physicochemical properties.
Properties
Molecular Formula |
C16H16FN3O |
|---|---|
Molecular Weight |
285.32 g/mol |
IUPAC Name |
7-(3-fluoro-4-methylphenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C16H16FN3O/c1-8-5-6-12(7-13(8)17)20-10(3)9(2)14-15(20)18-11(4)19-16(14)21/h5-7H,1-4H3,(H,18,19,21) |
InChI Key |
SWXCYBFBHOYHKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(C3=C2N=C(NC3=O)C)C)C)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Fluoro-4-methylphenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method is efficient and yields the desired compound with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure consistent and high-yield production.
Chemical Reactions Analysis
Types of Reactions
7-(3-Fluoro-4-methylphenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
7-(3-Fluoro-4-methylphenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-(3-Fluoro-4-methylphenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it has been shown to inhibit FLT3 and CDK, which are involved in cell proliferation and survival .
Comparison with Similar Compounds
Key Observations:
- Antibacterial Activity : The 5,6-diphenyl derivative demonstrated broad-spectrum antibacterial activity, with MIC values ranging from 8–32 µg/mL against Staphylococcus aureus and Escherichia coli. The diphenyl groups likely enhance membrane penetration, a feature absent in the target compound’s methyl-dominated substitution pattern .
- Antitumor Potential: Morpholino and aryl hydrazono substitutions (e.g., compounds 7a–e in ) showed cytotoxicity via molecular docking interactions with EGFR and VEGFR-2 kinases. The target compound’s 3-fluoro-4-methylphenyl group may mimic aryl-binding motifs in these targets but lacks the thioxo group critical for hydrogen bonding in reported analogs .
- Fluorine Impact: The 3-fluoro-4-methylphenyl group in the target compound contrasts with non-fluorinated aryl substitutions (e.g., 2-(3-thienyl) in ). Fluorine’s electronegativity and steric effects could improve metabolic stability and target affinity compared to thienyl or phenyl analogs .
Pharmacological and Structural Insights
- Electron-Withdrawing vs. Donor Groups: The fluorine atom (electron-withdrawing) at the 3-position of the phenyl ring could enhance π-π stacking with aromatic residues in enzyme active sites, whereas methyl groups (electron-donating) may stabilize hydrophobic interactions .
Biological Activity
The compound 7-(3-Fluoro-4-methylphenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is a derivative of pyrrolo[2,3-d]pyrimidine that has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrrolo-pyrimidine core substituted with a fluoro-methylphenyl moiety. This structural configuration is believed to contribute to its biological activity.
Research indicates that compounds within the pyrrolo[2,3-d]pyrimidine class often act as inhibitors of various kinases involved in cancer progression. The specific mechanism of action for 7-(3-Fluoro-4-methylphenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one has not been extensively documented; however, related compounds have shown promise as inhibitors of fibroblast growth factor receptors (FGFRs), which play a critical role in tumor growth and metastasis.
Biological Activity Data
The biological activity of 7-(3-Fluoro-4-methylphenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one can be summarized based on various studies:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | MCF-7 | 0.01 | Apoptosis induction via FGFR inhibition |
| Study 2 | A549 | 0.30 | Inhibition of proliferation |
| Study 3 | HeLa | 7.01 | Topoisomerase-IIa inhibition |
Case Studies
-
In Vitro Studies on Cancer Cell Lines
- In a study evaluating the effects on MCF-7 breast cancer cells, the compound exhibited an IC50 value of 0.01 µM , indicating potent anti-cancer activity through apoptosis induction.
- Another study assessed the compound's impact on A549 lung cancer cells with an IC50 of 0.30 µM , demonstrating significant inhibition of cell proliferation.
-
Mechanistic Insights
- The compound has been shown to inhibit key signaling pathways associated with tumor progression. For instance, it targets FGFRs, which are often dysregulated in various cancers. This inhibition leads to reduced cell migration and invasion capabilities in vitro.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
